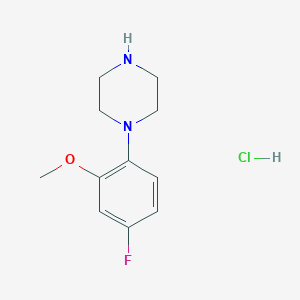![molecular formula C8H6F3N3 B2996826 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene CAS No. 2230789-46-3](/img/structure/B2996826.png)
2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is linked to a trifluorobenzene ring. This compound is of significant interest in organic chemistry due to its unique structural features, which combine the reactive azido group with the electron-withdrawing trifluorobenzene ring.
准备方法
Synthetic routes and reaction conditions: 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene can be synthesized through several methods, with one common approach involving the substitution reaction of 2-[(1R)-1-Bromoethyl]-1,3,5-trifluorobenzene with sodium azide. This reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF), under mild heating conditions to facilitate the nucleophilic substitution reaction.
Industrial production methods: On an industrial scale, the synthesis of this compound would involve similar reaction pathways but on a larger scale. The process would likely be optimized for yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of reactions it undergoes: 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is known to undergo a variety of chemical reactions, including cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition), reduction reactions (to yield amines), and substitution reactions. The azido group is highly reactive and can participate in numerous transformations.
Common reagents and conditions used in these reactions:
For cycloaddition reactions, copper(I) catalysts are often employed under mild conditions to produce triazole derivatives.
Reduction reactions can be carried out using hydrogenation over a palladium catalyst or using reducing agents such as triphenylphosphine.
Substitution reactions typically require nucleophilic reagents and polar aprotic solvents to facilitate the reaction.
Major products formed from these reactions:
Cycloaddition reactions yield triazole compounds, which are valuable in medicinal chemistry.
Reduction of the azido group results in the formation of primary amines.
Substitution reactions can introduce various functional groups, depending on the nucleophile used.
科学研究应用
2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules. Its reactive azido group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, azides are often used in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with native biological processes.
Medicine: This compound can be employed in the design of pharmaceuticals, particularly those that utilize triazole-based moieties for therapeutic activity.
Industry: It is used in materials science for the development of new polymers and functional materials due to the trifluorobenzene ring’s electron-withdrawing properties, which can impart desirable properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is largely determined by the reactivity of the azido group. In biological systems, the azido group can participate in click chemistry reactions, where it reacts with alkynes to form stable triazole rings. This reaction is highly selective and occurs under mild conditions, making it suitable for applications in living cells. The trifluorobenzene moiety can influence the compound's reactivity and interactions due to its electron-withdrawing nature, which can stabilize negative charges and increase the compound's overall electrophilicity.
相似化合物的比较
2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene can be compared with other azido- and fluorine-containing compounds to highlight its uniqueness.
Similar compounds:
2-Azido-1,3,5-trifluorobenzene: Lacks the ethyl chain, resulting in different reactivity and applications.
1-Azido-3,5-difluorobenzene: Similar structure but lacks one fluorine atom, which affects its chemical properties and reactivity.
2-[(1R)-1-Azidoethyl]-1,4-difluorobenzene: Different fluorine substitution pattern on the benzene ring, leading to varied reactivity and applications.
Uniqueness: The specific combination of the azido group with the trifluorobenzene ring and ethyl chain in this compound confers unique chemical properties that make it particularly valuable in specialized applications. Its reactivity, stability, and ability to form a variety of derivatives set it apart from other similar compounds.
So, there you have it—a deep dive into the world of this compound. Chemistry never ceases to amaze, does it?
属性
IUPAC Name |
2-[(1R)-1-azidoethyl]-1,3,5-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-4(13-14-12)8-6(10)2-5(9)3-7(8)11/h2-4H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUIOQAZGAGXFT-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
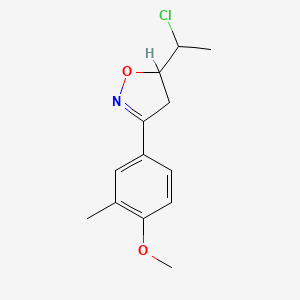
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
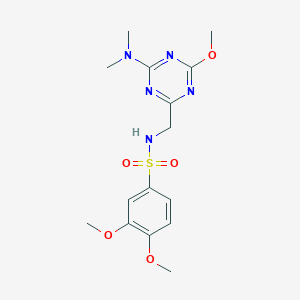
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
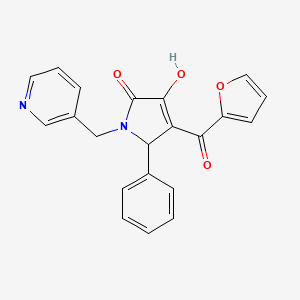
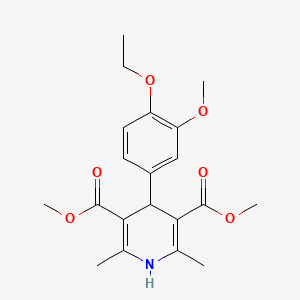


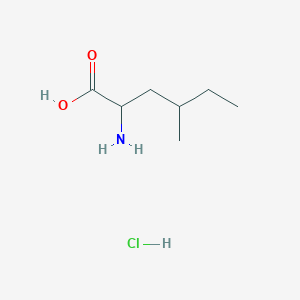
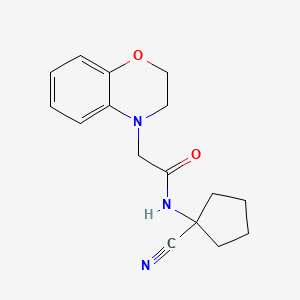
![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
